molecular formula C9H12ClF3O2S B2471315 [4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride CAS No. 2361635-49-4

[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride

Cat. No. B2471315
CAS RN: 2361635-49-4
M. Wt: 276.7
InChI Key: PZUMSEQOHWOSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride” is an organosulfur compound with a molecular weight of 276.71 . It is a derivative of methanesulfonyl chloride, which is a highly reactive electrophile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12ClF3O2S/c10-16(14,15)6-7-1-3-8(5-7,4-2-7)9(11,12)13/h1-6H2 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures are known to be highly reactive. For instance, methanesulfonyl chloride is known to react with alcohols to form methanesulfonates .

Scientific Research Applications

Agrochemicals: Crop Protection

The trifluoromethyl group has found significant use in protecting crops from pests. One notable derivative, fluazifop-butyl , was the first TFMP-containing agrochemical introduced to the market. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds exhibit potent pesticidal properties, and their unique physicochemical characteristics contribute to their effectiveness in crop protection .

Pharmaceuticals: Drug Development

Several TFMP derivatives have made their way into pharmaceutical research. The combination of the fluorine atom’s properties and the pyridine moiety leads to intriguing biological activities. Currently, five pharmaceutical products containing the TFMP moiety have received market approval, and many more are undergoing clinical trials. Expect novel applications to emerge as researchers continue exploring this area .

Radical Chemistry: Carbon-Centered Intermediates

Trifluoromethylation of carbon-centered radical intermediates is an active area of research. By introducing the trifluoromethyl group, scientists can modify reaction pathways, alter selectivity, and enhance synthetic efficiency. This field contributes to drug discovery, agrochemical development, and materials synthesis .

Polymer Chemistry: Trifluoromethyl-Containing Polymers

Polymer scientists explore incorporating trifluoromethyl substituents into polymers. For instance, polybenzimidazole CF₃-PBI-OO contains trifluoromethyl groups and exhibits interesting properties. These polymers find applications in membranes, coatings, and other functional materials .

Vapor-Phase Reactions: Synthetic Pathways

Researchers investigate vapor-phase reactions involving TFMP derivatives. These reactions can lead to novel compounds with unique properties. Understanding the behavior of trifluoromethyl-containing molecules in gas-phase reactions contributes to synthetic methodologies and materials design.

Future Directions

The trifluoromethyl group is becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . Therefore, compounds like “[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride” may have potential for future research and applications.

properties

IUPAC Name

[4-(trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClF3O2S/c10-16(14,15)6-7-1-3-8(5-7,4-2-7)9(11,12)13/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUMSEQOHWOSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)CS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.